(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Overview
Description
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is a chiral compound and an enantiomer of Carvedilol, a non-selective beta-adrenergic antagonist. Carvedilol is widely used in the treatment of mild to severe chronic heart failure, hypertension, and left ventricular dysfunction following myocardial infarction . The (S)-(-) enantiomer is known for its beta and alpha-1 adrenoceptor blocking properties, making it a crucial component in cardiovascular therapies .
Mechanism of Action
Mode of Action
(S)-(-)-5’-Benzyloxyphenyl Carvedilol interacts with its targets by acting as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and as a blocker at the alpha-1 adrenoceptors . This dual action is advantageous in combination therapies as it can reduce the incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .
Biochemical Pathways
The main pathways of (S)-(-)-5’-Benzyloxyphenyl Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . The metabolism of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves several key pharmacogenes . The oxidation process creates two hydroxylated active metabolites, while the demethylation process results in an active metabolite with minor beta-blocking action and no activity with the alpha-1 adrenoceptors .
Pharmacokinetics
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism in the liver . The clinically used drug is a racemic mixture, with the S(-) enantiomer having much higher affinity for the cardiac beta-1 and beta-2 adrenoceptors than the R(+) enantiomer . Orally administered (S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .
Result of Action
The molecular and cellular effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol’s action include a reduction in heart rate and myocardial contractility . By blocking almost all adrenoceptors in the body (with the exception of alpha-2 adrenoceptors), it can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, the solubility of (S)-(-)-5’-Benzyloxyphenyl Carvedilol, which is a BCS (biopharmaceutical classification system) class II drug, is low, leading to poor bioavailability (around 25%) . Various approaches have been explored to increase the solubility of (S)-(-)-5’-Benzyloxyphenyl Carvedilol, including micronization and nanoformulations .
Biochemical Analysis
Biochemical Properties
(S)-(-)-5’-Benzyloxyphenyl Carvedilol interacts with various enzymes and proteins. It is primarily metabolized by CYP2D6, with contributions from CYP3A4, CYP1A2, and CYP2C9 . The S(-) enantiomer of Carvedilol is both a beta and alpha-1 adrenoceptor blocker .
Cellular Effects
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has significant effects on various types of cells and cellular processes. It has been shown to produce significant cardioprotection in experimental animal models of acute myocardial infarction . It also has anti-inflammatory effects, as it has been shown to attenuate inflammatory reactions of lipopolysaccharide-stimulated BV2 cells .
Molecular Mechanism
The molecular mechanism of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves its interactions with biomolecules at the molecular level. It acts as an inverse agonist at the β1- and β2-adrenoceptors, and blocks α1-adrenoceptors in the vasculature, thereby causing vasodilation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol change over time. It has been shown to suppress store overload-induced Ca2+ release, especially for the triggered activity .
Dosage Effects in Animal Models
The effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol vary with different dosages in animal models. In a study on healthy dogs, carvedilol showed a significant linear decrease in heart rate response to isoproterenol with increasing dosage .
Metabolic Pathways
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is involved in various metabolic pathways. It undergoes oxidation, demethylation, and glucuronidation .
Transport and Distribution
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is transported and distributed within cells and tissues. It is a highly lipophilic drug which is rapidly absorbed from the GI tract .
Subcellular Localization
Given its lipophilic nature and its interactions with various receptors, it is likely to be localized in the cell membrane where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(-)-5’-Benzyloxyphenyl Carvedilol typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps :
Formation of the Intermediate: The synthesis begins with the reaction of hydroxy carbazole with epichlorohydrin in the presence of a base, such as sodium hydroxide, in a solvent like dimethyl sulfoxide (DMSO) at a temperature of 10-15°C. This reaction forms an epoxide intermediate.
Nucleophilic Substitution: The epoxide intermediate is then reacted with (S)-(-)-5’-Benzyloxyphenylamine under basic conditions to form the desired product, (S)-(-)-5’-Benzyloxyphenyl Carvedilol.
Industrial Production Methods
Industrial production of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions
(S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized at various positions on the aromatic ring, leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can occur at the benzyloxy group, converting it to a benzyl alcohol derivative.
Substitution: Nucleophilic substitution reactions can occur at the carbazole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions include hydroxylated derivatives, benzyl alcohol derivatives, and various substituted carbazole derivatives .
Scientific Research Applications
(S)-(-)-5’-Benzyloxyphenyl Carvedilol has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.
Biology: The compound is studied for its interactions with beta and alpha-1 adrenoceptors, providing insights into receptor-ligand interactions.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems.
Comparison with Similar Compounds
Similar Compounds
R(+)-Carvedilol: The R(+)-enantiomer of Carvedilol, which primarily acts as an alpha-1 adrenoceptor blocker.
Propranolol: A non-selective beta-adrenergic antagonist used for similar cardiovascular conditions.
Metoprolol: A selective beta-1 adrenergic antagonist used in the treatment of hypertension and heart failure.
Uniqueness
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is unique due to its dual beta and alpha-1 adrenergic blocking properties, which provide a broader spectrum of cardiovascular protection compared to other beta-blockers . Its chiral nature also allows for more targeted therapeutic effects with potentially fewer side effects .
Properties
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217822-96-2 | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.